Cas no 462068-45-7 (N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide)
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Aminophenyl)-3-morpholinopropanamide
- N -(4-AMINO-PHENYL)-3-MORPHOLIN-4-YL-PROPIONAMIDE
- N-(4-aminophenyl)-3-morpholin-4-ylpropanamide
- TimTec1_007049
- SMR000518442
- 462068-45-7
- AKOS000134998
- MLS001212992
- CHEMBL1560673
- SCHEMBL4749808
- Oprea1_870734
- BAS 03247107
- N-(4-Aminophenyl)-3-morpholino-propanamide
- HMS2841E23
- CS-0323104
- N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
- SR-01000318790-1
- DTXSID30357130
- MFCD02737888
- A872273
- SR-01000318790
- N-(4-aminophenyl)-3-(morpholin-4-yl)propanamide
- HMS1554A09
- Oprea1_341046
-
- MDL: MFCD02737888
- Inchi: 1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
- InChI Key: PVFYJAYURTWSDF-UHFFFAOYSA-N
- SMILES: O1CCN(CCC(NC2C=CC(=CC=2)N)=O)CC1
Computed Properties
- Exact Mass: 249.14800
- Monoisotopic Mass: 249.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.21
- Boiling Point: 411.4°C at 760 mmHg
- Flash Point: 202.6°C
- Refractive Index: 1.606
- PSA: 67.59000
- LogP: 1.52170
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120746-5g |
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462068-45-7 | 95% | 5g |
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| Chemenu | CM303889-1g |
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| Chemenu | CM303889-5g |
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$757 | 2021-08-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010469-1g |
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide |
462068-45-7 | 1g |
4599CNY | 2021-05-08 | ||
| TRC | A723253-10mg |
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462068-45-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A723253-50mg |
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide |
462068-45-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A723253-100mg |
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide |
462068-45-7 | 100mg |
$ 210.00 | 2022-06-07 | ||
| A2B Chem LLC | AG18605-1g |
N-(4-AMINO-PHENYL)-3-MORPHOLIN-4-YL-PROPIONAMIDE |
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$383.00 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393774-1g |
N-(4-aminophenyl)-3-morpholinopropanamide |
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¥1805.00 | 2024-05-12 | |
| 1PlusChem | 1P00D9XP-1g |
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462068-45-7 | 1g |
$365.00 | 2025-02-26 |
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide Suppliers
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Introduction to N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS No. 462068-45-7)
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide, identified by its CAS number 462068-45-7, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and morpholine functional groups makes it a versatile intermediate for synthesizing more complex pharmacological agents.
The compound's structure, featuring a phenyl ring substituted with an amino group and a propionamide moiety linked to a morpholine ring, suggests potential interactions with biological targets. Such structural features are often explored in the design of molecules that modulate biological pathways, particularly in the context of neurological and inflammatory diseases. The morpholine ring, in particular, is known for its ability to enhance solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been growing interest in the development of novel compounds that can interact with specific enzymes or receptors involved in disease processes. N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide has been studied for its potential role in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Preliminary studies have shown that derivatives of this compound exhibit promising anti-inflammatory properties, making it a valuable candidate for further investigation.
The synthesis of N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been reported to improve the efficiency of the synthesis process. These methods not only enhance the yield but also minimize the formation of by-products, which is crucial for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can generate a library of derivatives with tailored biological activities. This approach has been successfully employed in the development of drugs targeting neurological disorders, where precise modulation of receptor interactions is essential.
The pharmacokinetic properties of N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide are also under investigation. Studies have shown that the morpholine ring enhances oral bioavailability by improving solubility and reducing metabolic degradation. This characteristic makes it an attractive candidate for oral administration, which is often preferred over injectable formulations due to patient compliance and convenience.
In addition to its anti-inflammatory potential, N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide has been explored for its possible role in treating neurodegenerative diseases. The phenyl ring and amino group can interact with neurotransmitter receptors, suggesting that this compound may have effects on synaptic transmission and neuronal survival. Further research is needed to fully elucidate these mechanisms and to evaluate their therapeutic relevance.
The compound's interaction with biological targets has been studied using computational modeling techniques. These methods allow researchers to predict how N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide might bind to specific proteins or enzymes at the molecular level. Such insights are invaluable for designing modifications that enhance binding affinity and selectivity, thereby improving drug efficacy.
In conclusion, N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide(CAS No. 462068-45-7) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset for developing new treatments for various diseases. As research continues, further insights into its mechanisms of action and pharmacokinetic properties will undoubtedly expand its therapeutic applications.
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